molecular formula C26H21ClN2O4 B2422026 Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 317821-76-4

Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B2422026
CAS No.: 317821-76-4
M. Wt: 460.91
InChI Key: IPJAFOHYWFOVAD-UHFFFAOYSA-N
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Description

“Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction or a cyclization reaction . The exact method would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations, such as those performed using the density functional theory (DFT) method, can be used to optimize the geometrical structure and calculate various properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrole rings can participate in various reactions, including electrophilic substitution and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Hydrogen-Bonded Sheet Formation

Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate and its derivatives exhibit unique molecular conformations and are capable of forming hydrogen-bonded sheets. These characteristics are significant in the study of molecular interactions and crystal engineering (Quiroga, Gálvez, Cobo, & Glidewell, 2013).

Synthesis and Crystallography

The compound has been involved in the synthesis of various derivatives, contributing to the field of synthetic chemistry. These derivatives are valuable for structural analysis and crystallography, furthering our understanding of molecular structures and interactions (Silva et al., 2012).

Chemical Transformation and Reactivity

This compound has been utilized in studies exploring the reactivity and transformation of related chemical structures. Such research contributes to the development of new synthetic methodologies and understanding chemical reactivity (Zhulanov, Dmitriev, & Maslivets, 2017).

Antimicrobial Activity

Studies have investigated the antimicrobial properties of derivatives of this compound. Such research is vital in the search for new antimicrobial agents, which can lead to the development of novel drugs and therapies (Nural et al., 2018).

Photoluminescent Materials

The compound's derivatives have been used in the synthesis of photoluminescent materials. These findings are significant in the development of new materials for electronic applications (Beyerlein & Tieke, 2000).

Antimycobacterial Agents

Research into the compound's derivatives also includes exploring their potential as antimycobacterial agents. Such studies contribute to the fight against tuberculosis and other mycobacterial infections (Biava et al., 2008).

Insecticidal Applications

There have been investigations into the insecticidal efficacy of certain derivatives, which could lead to the development of new pesticides and grain protectants (Boukouvala et al., 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the disruption or enhancement of the target’s normal function, which can lead to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Some pyrrole derivatives can be harmful if inhaled, in contact with skin, or if swallowed .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be a candidate for drug development .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-33-25(32)26(17-10-6-3-7-11-17)21-20(22(28-26)16-8-4-2-5-9-16)23(30)29(24(21)31)19-14-12-18(27)13-15-19/h2-15,20-22,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJAFOHYWFOVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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